Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester
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Overview
Description
S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of indole-3-carboxaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and thiolation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new compounds with unique properties.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that indole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer activities.
Medicine: In medicine, S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
- 2-(1H-Indol-3-yl)acetonitrile
- 2-(1H-Indol-3-yl)ethanamine
- 2-(1H-Indol-3-yl)ethanol
Comparison: Compared to these similar compounds, S-(2-(1H-Indol-3-yl)-2-oxoethyl) ethanethioate is unique due to the presence of the ethanethioate group. This functional group can impart different chemical and biological properties, making it a valuable compound for various applications. For instance, the ethanethioate group may enhance the compound’s ability to interact with specific molecular targets, leading to improved efficacy in certain therapeutic applications.
Properties
CAS No. |
653586-11-9 |
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Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
S-[2-(1H-indol-3-yl)-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)16-7-12(15)10-6-13-11-5-3-2-4-9(10)11/h2-6,13H,7H2,1H3 |
InChI Key |
WHNCYCHBDHTBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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